molecular formula C19H19F3N2O B14048471 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B14048471
M. Wt: 348.4 g/mol
InChI Key: ANXNCRHCQKQYJX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of Hydrazone: The initial step involves the reaction of 2,4-dimethylbenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and dimethyl groups contribute to its binding affinity and specificity, making it a valuable compound for studying various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
  • 1-(2,4-Dimethylphenyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
  • 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. The combination of dimethyl and methoxy groups further enhances its potential for specific interactions with biological targets, making it a compound of interest in various research fields.

Properties

Molecular Formula

C19H19F3N2O

Molecular Weight

348.4 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-5-(3-methoxyphenyl)-3-(trifluoromethyl)-3,4-dihydropyrazole

InChI

InChI=1S/C19H19F3N2O/c1-12-7-8-17(13(2)9-12)24-18(19(20,21)22)11-16(23-24)14-5-4-6-15(10-14)25-3/h4-10,18H,11H2,1-3H3

InChI Key

ANXNCRHCQKQYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C

Origin of Product

United States

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